An In-depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene: A Key Monomer for Advanced Fluoropolymers
An In-depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene: A Key Monomer for Advanced Fluoropolymers
Introduction: Unveiling a Versatile Fluorinated Building Block
1-Bromo-4-(trifluorovinyloxy)benzene is a pivotal organofluorine compound that serves as a critical monomer in the synthesis of high-performance fluoropolymers. Its unique structure, combining an aromatic core, a reactive trifluorovinyl ether group, and a versatile bromine handle, makes it an invaluable building block for materials scientists and organic chemists. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of perfluorocyclobutyl (PFCB) polymers. These materials are at the forefront of innovation in fields requiring exceptional thermal stability, chemical inertness, and specific optical and dielectric properties.
Core Properties and Characteristics
1-Bromo-4-(trifluorovinyloxy)benzene is a specialized chemical intermediate, and as such, detailed experimental physical and spectroscopic data are not widely published. The following table summarizes its fundamental identifiers and predicted properties.
| Property | Value | Reference(s) |
| Chemical Name | 1-Bromo-4-(trifluorovinyloxy)benzene | [1] |
| Synonyms | 4-Bromophenyl trifluorovinyl ether | [1] |
| CAS Number | 134151-77-2 | [1] |
| Molecular Formula | C₈H₄BrF₃O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| Predicted Boiling Point | 185.9 ± 40.0 °C | |
| Predicted Density | 1.625 ± 0.06 g/cm³ | |
| Solubility | Reported to be insoluble in organic solvents. | [1] |
Spectroscopic Characterization Insights
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¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. Two distinct multiplets, each integrating to 2H, would be anticipated in the aromatic region (typically δ 7.0-7.6 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the bromine (C-Br) and the carbon attached to the trifluorovinyloxy group (C-O) being the most deshielded. The two carbons of the trifluorovinyl group would also be present at characteristic chemical shifts.
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¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. The trifluorovinyl group (-O-CF=CF₂) would give rise to a complex set of signals. Generally, the chemical shifts for such groups appear in the range of -80 to -171 ppm (relative to CFCl₃), with distinct signals for each of the three fluorine atoms exhibiting characteristic cis, trans, and geminal F-F coupling constants.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether linkage.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), C-O-C stretching of the ether linkage (~1200-1300 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).
Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene: A Generalized Protocol
A specific, detailed synthesis protocol for 1-Bromo-4-(trifluorovinyloxy)benzene is not widely published. However, a general and scientifically sound two-step approach can be proposed based on established methodologies for the bromination of phenols and the subsequent formation of aryl trifluorovinyl ethers.
Step 1: Synthesis of 4-Bromophenol
The initial step involves the regioselective bromination of phenol to produce the key intermediate, 4-bromophenol.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr, dissolve phenol in a suitable solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). Cool the flask in an ice-salt bath to a temperature between -5°C and 0°C.[2][3]
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Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred phenol solution via the dropping funnel. The addition should be controlled to maintain the low temperature.[3] The reaction is typically complete after the addition of one molar equivalent of bromine.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. The solvent is then removed by distillation.
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Purification: The resulting crude product, a mixture of ortho- and para-bromophenol, is purified by fractional distillation under reduced pressure to isolate the desired 4-bromophenol, which is a solid at room temperature.[2]
Step 2: Formation of the Trifluorovinyl Ether
The second step involves the reaction of 4-bromophenol with a source of the trifluorovinyl group. A common method for the synthesis of aryl trifluorovinyl ethers involves the reaction of a phenoxide with a suitable trifluorovinylating agent.
Experimental Protocol:
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Phenoxide Formation: In a suitable reaction vessel, 4-bromophenol is deprotonated using a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile to form the corresponding potassium 4-bromophenoxide.
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Trifluorovinylation: The trifluorovinylating agent is then introduced. A common precursor for this transformation is 1,2-dichloro-1,2,2-trifluoroethane, which can be reacted with the phenoxide in the presence of a reducing agent (like zinc dust) to generate the trifluorovinyl ether. Alternatively, other specialized reagents can be employed.
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Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove inorganic salts, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure 1-bromo-4-(trifluorovinyloxy)benzene.
Key Reactions and Mechanistic Pathways
The utility of 1-bromo-4-(trifluorovinyloxy)benzene stems from its two primary reactive sites: the trifluorovinyl ether group and the carbon-bromine bond.
Thermal [2+2] Cyclopolymerization to form Perfluorocyclobutyl (PFCB) Polymers
The most significant reaction of this monomer is its thermal [2+2] cycloaddition polymerization. When heated above 150°C, the trifluorovinyl ether groups undergo a radical-mediated cyclodimerization to form a highly stable, four-membered perfluorocyclobutyl (PFCB) ring, linking the aromatic units together. This process proceeds without the need for catalysts or initiators and does not produce any condensation byproducts.
This polymerization mechanism allows for the creation of linear or cross-linked polymers with a unique combination of properties derived from the aromatic ether backbone and the fluorinated cyclobutyl rings. These properties include:
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High Thermal Stability: The resulting PFCB polymers can withstand high temperatures, with glass transition temperatures often exceeding 200°C.
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Chemical and Moisture Resistance: The fluorinated segments impart excellent resistance to a wide range of chemicals and very low water absorption.
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Low Dielectric Constant: These polymers possess low dielectric constants and low dielectric loss, making them suitable for applications in microelectronics and high-frequency communication.
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Optical Transparency: PFCB polymers often exhibit high optical clarity and low optical loss, which is advantageous for optical waveguide applications.
Nucleophilic Addition Reactions
The electron-deficient nature of the trifluorovinyl group makes it susceptible to nucleophilic attack. This reactivity can be harnessed to synthesize a variety of fluorinated ethers. A systematic study of nucleophilic additions to 1-bromo-4-(trifluorovinyloxy)benzene has demonstrated its versatility as an intermediate. The vinylene group can act as a nucleophile, leading to polymerized products.
Cross-Coupling Reactions
The bromine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of this monomer and enabling the creation of more complex polymer architectures.
Applications in Research and Industry
The primary application of 1-bromo-4-(trifluorovinyloxy)benzene is as a monomer for the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers. These high-performance materials are utilized in several advanced technology sectors:
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Photonics and Optical Devices: The high optical transparency and tunable refractive index of PFCB polymers make them excellent materials for fabricating optical waveguides, interconnections, and other components for high-speed data communication.
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Microelectronics: Due to their low dielectric constant, low moisture absorption, and high thermal stability, PFCB polymers are used as insulating layers and encapsulants in integrated circuits and other electronic components, particularly for high-frequency applications like 5G technology.
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Proton Exchange Membranes (PEMs) for Fuel Cells: By incorporating sulfonic acid groups into the polymer backbone, PFCB materials can be functionalized to create proton exchange membranes for fuel cells, offering good thermal and chemical stability.
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Aerospace and High-Performance Coatings: The inherent stability and inertness of PFCB polymers make them suitable for coatings and composites in the aerospace industry, where resistance to extreme temperatures, radiation, and harsh chemicals is required.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 1-bromo-4-(trifluorovinyloxy)benzene.
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Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-4-(trifluorovinyloxy)benzene is a highly versatile and valuable monomer that provides access to a unique class of semi-fluorinated polymers. Its ability to undergo thermal [2+2] cyclopolymerization to form robust perfluorocyclobutyl aryl ethers has positioned it as a key material in the development of advanced technologies. The continued exploration of its reactivity and the applications of its derived polymers promises to yield further innovations in materials science, electronics, and beyond.
References
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- Souzy, R., Ameduri, B., & Boutevin, B. (2004). Functional fluoropolymers for fuel cell membranes. Macromolecular Symposia, 218(1), 189-200.
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- Mabry, J. M., Wlassics, I. D., & Smith Jr, D. W. (2005). Highly fluorinated trifluorovinyl aryl ether monomers and perfluorocyclobutane aromatic ether polymers for optical waveguide applications.
- Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). Strategies to reduce shrinkage in photo-curable polymers: a review. Polymer Chemistry, 5(16), 4647-4661.
- Ballato, J., Foulger, S. H., & Smith Jr, D. W. (2003). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(19), 3029-3041.
- Jin, J., Narayan-Sarathy, S., El-Ghayoury, A., & Smith Jr, D. W. (2007). Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. Journal of the American Chemical Society, 129(21), 6834-6841.
- Ford, L. A., Mark, J. E., & Smith Jr, D. W. (2002). Siloxane-perfluorocyclobutyl block copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1734-1744.
- Topping, C., Jin, J., Fallis, S., & Smith Jr, D. W. (2007). Synthesis and characterization of novel perfluorocyclobutyl (PFCB) aryl ether polymers containing the hexafluoroisopropylidene (6F) group. Polymer, 48(2), 374-380.
- Suresh, S., & Smith Jr, D. W. (2011). Perfluorocyclobutyl (PFCB) aryl ether-based polymers for proton exchange membrane fuel cells. In Polymer membranes for fuel cells (pp. 115-141). Springer, New York, NY.
- Choi, W. S., & Smith Jr, D. W. (2005). Synthesis and characterization of new perfluorocyclobutyl (PFCB) polymers containing pendant sulfonic acid groups for proton exchange membranes. Macromolecules, 38(17), 7249-7255.
- Iacono, S. T., & Smith Jr, D. W. (2009). Perfluorocyclobutyl (PFCB) aryl ether polymers: versatile materials for photonics and electronics. Journal of Polymer Science Part A: Polymer Chemistry, 47(24), 6763-6776.
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- Royal Society of Chemistry. (2019). Perfluorocyclobutyl-based polymers for functional materials. Materials Chemistry Frontiers, 3(11), 2262-2276.
- American Chemical Society. (2005). Highly Fluorinated Trifluorovinyl Aryl Ether Monomers and Perfluorocyclobutane Aromatic Ether Polymers for Optical Waveguide Applications.
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